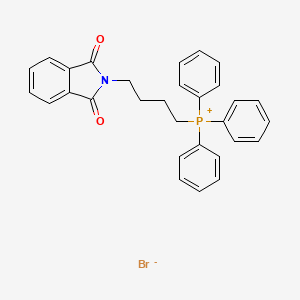

4-Phthalimidobutyl triphenylphosphonium bromide

描述

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

- ESI-MS : Major peak at m/z 544.1 ([M–Br]+).

- Fragmentation patterns include loss of the phthalimide group (m/z 262.1) and triphenylphosphine (m/z 262.1).

Thermal Stability and Phase Behavior

The compound exhibits high thermal stability up to 200°C, with a sharp melting transition at 200–202°C. Thermogravimetric analysis (TGA) of analogous phosphonium salts shows decomposition above 250°C, primarily due to cleavage of the butyl-phthalimide linkage. Differential scanning calorimetry (DSC) reveals no polymorphic transitions below the melting point, indicating a single crystalline phase.

Table 2: Thermal properties

| Property | Value |

|---|---|

| Melting Point | 200–202°C |

| Decomposition Onset | >250°C |

| Phase Transitions | None observed below mp |

属性

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27NO2P.BrH/c32-29-27-20-10-11-21-28(27)30(33)31(29)22-12-13-23-34(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-11,14-21H,12-13,22-23H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNPTFHDEQEFAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27BrNO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70983876 | |

| Record name | [4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65273-47-4 | |

| Record name | 65273-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Phthalimidobutyl)triphenylphosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GKH44WNY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions

- Stoichiometry : Typically, 1 equivalent of N-(bromoalkyl)phthalimide is reacted with 1.2 equivalents of triphenylphosphine to ensure complete conversion.

- Atmosphere : The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent oxidation.

- Temperature : Heating at around 130 °C is common to drive the reaction to completion.

- Time : Reaction times vary but generally range from 8 to 24 hours depending on scale and solvent.

Solvents

- Common solvents include acetonitrile , ethanol , or refluxing phenol (in related phosphonium salt syntheses).

- Solvent choice influences reaction rate and product crystallization.

Workup and Purification

- After completion, the reaction mixture is cooled to 5 °C to induce crystallization.

- The solid phosphonium salt is collected by filtration.

- Washing with dichloromethane removes impurities.

- Vacuum drying yields an off-white solid with high purity (HPLC purity >99%).

Representative Experimental Procedure

Based on the detailed procedure adapted from peer-reviewed research:

| Step | Reagents and Conditions | Observations and Yield |

|---|---|---|

| 1. Preparation of N-(4-bromobutyl)phthalimide | Mix N-phthalimide (1 mmol) with 1,4-dibromobutane (1 mmol) in DMF; heat at 80–130 °C under argon for 8 hours. | Solid product recrystallized from dichloromethane/diethyl ether; yield ~90%. |

| 2. Quaternization | React N-(4-bromobutyl)phthalimide (1 mmol) with triphenylphosphine (1.2 mmol) at 130 °C under argon for 8–24 hours. | Crystallize from solvent; yield 78–95%; purity >99% by HPLC. |

Alternative Synthetic Routes and Innovations

- Metal-free synthesis : Some methods avoid metal catalysts, using refluxing phenol as solvent for aryltriphenylphosphonium bromides, which may be adapted for alkyl phosphonium salts under similar conditions.

- Catalyst use : Phase-transfer catalysts and TEMPO-mediated oxidation are employed in related syntheses to improve selectivity and yield, especially in the preparation of related carboxyalkyl triphenylphosphonium bromides.

- Environmental considerations : Modern methods emphasize avoiding heavy metal oxidants, using milder and greener reagents to reduce byproducts and waste.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Precursor synthesis solvent | DMF, acetonitrile | Polar aprotic solvents favor substitution |

| Precursor reaction temperature | 80–130 °C | Elevated temperature accelerates reaction |

| Quaternization temperature | ~130 °C | Ensures complete phosphonium salt formation |

| Triphenylphosphine equivalents | 1.2 eq | Slight excess to drive reaction completion |

| Reaction atmosphere | Argon or nitrogen | Prevents oxidation |

| Reaction time | 8–24 hours | Depends on scale and solvent |

| Purification method | Recrystallization, filtration | Yields high purity product |

| Product yield | 78–95% | High efficiency |

| Product purity (HPLC) | >99% | Suitable for further synthetic applications |

Summary of Research Findings

- The quaternization of N-(bromoalkyl)phthalimide with triphenylphosphine is a reliable and high-yielding method for preparing this compound.

- Reaction conditions such as temperature, solvent, and atmosphere are critical for optimizing yield and purity.

- Purification by crystallization and washing provides a product suitable for further synthetic transformations.

- Modern synthetic approaches favor metal-free and environmentally benign conditions, improving scalability and reducing hazardous waste.

- The methodology has been validated in multiple peer-reviewed studies and patents, confirming its robustness and industrial applicability.

化学反应分析

Types of Reactions

4-Phthalimidobutyl triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction Reactions: The phthalimide group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation of the phthalimide group can produce phthalic acid derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C30H27BrNO2P

- Molecular Weight : 522.42 g/mol

- Appearance : White to off-white powder

- Melting Point : Approximately 210-213 °C

The compound features a triphenylphosphonium moiety, which is known for its ability to target mitochondria, making it particularly useful in studies related to mitochondrial function and pathology.

Mitochondrial Targeting

4-Phthalimidobutyl triphenylphosphonium bromide is primarily utilized as a mitochondrial-targeted agent. Its structure allows it to selectively accumulate in mitochondria due to the negative membrane potential, which is crucial for studying mitochondrial dynamics and function.

- Mechanism : The triphenylphosphonium group enhances lipophilicity, facilitating the compound's entry into the mitochondrial membrane.

Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapeutics. It has been used in various experimental models to assess its efficacy against different cancer cell lines.

- Case Study : A study demonstrated that TPP-conjugated compounds, including derivatives of this compound, showed selective cytotoxicity towards pancreatic cancer cells while sparing normal cells. This selectivity is attributed to the enhanced uptake by cancer cells that exhibit higher mitochondrial activity .

Drug Delivery Systems

The compound has been investigated as a carrier for drug delivery systems targeting mitochondria. By conjugating therapeutic agents with triphenylphosphonium groups, researchers aim to improve the bioavailability and efficacy of drugs.

- Example : In one study, modifications of triphenylphosphonium compounds were explored for delivering chemotherapeutics directly to mitochondria, enhancing their therapeutic effects against resistant cancer cell lines .

Proteomics Research

This compound is employed in proteomics for labeling proteins within mitochondria. This application aids in the identification and quantification of mitochondrial proteins, providing insights into metabolic pathways and disease mechanisms.

Cell Culture Studies

The compound is also used in cell culture experiments to investigate mitochondrial function under various conditions, including oxidative stress and nutrient deprivation.

Data Table of Applications

作用机制

The mechanism of action of 4-Phthalimidobutyl triphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group allows the compound to cross mitochondrial membranes and accumulate within the mitochondria. This targeting capability is utilized in various research applications, including the delivery of therapeutic agents to mitochondria.

相似化合物的比较

Structural and Functional Group Variations

The table below summarizes key structural differences and properties of 4-phthalimidobutyl triphenylphosphonium bromide and its analogs:

Physicochemical Properties and Bioactivity

- Reactivity: The carboxylic acid in (4-carboxybutyl)triphenylphosphonium bromide enables conjugation to nanoparticles (e.g., melanin nanoparticles) for enhanced tumor penetration , whereas the phthalimide group in 4-phthalimidobutyl derivatives offers stability against enzymatic degradation .

- Mitochondrial Targeting : Both 4-phthalimidobutyl and (4-carboxybutyl) derivatives utilize the triphenylphosphonium cation for mitochondrial localization, but the phthalimide group may enhance retention due to its bulkier structure .

生物活性

4-Phthalimidobutyl triphenylphosphonium bromide (PTPB) is a phosphonium salt that has garnered attention for its potential biological activities. This compound is characterized by a triphenylphosphonium moiety, which is known for its ability to target mitochondria, making it a subject of interest in various biomedical research fields, including cancer therapy and antimicrobial studies.

Chemical Structure

The chemical structure of PTPB can be represented as follows:

- Molecular Formula : CHBrN\OP

- Molecular Weight : 426.31 g/mol

PTPB's mechanism of action primarily involves its interaction with mitochondrial membranes. The triphenylphosphonium group facilitates the accumulation of the compound within mitochondria due to the negative membrane potential typical of these organelles. This accumulation can lead to various biological effects, including:

- Induction of Apoptosis : PTPB has been shown to enhance the cytotoxicity of certain chemotherapeutic agents by promoting apoptosis in cancer cells.

- Inhibition of Cellular Growth : The compound may interfere with cellular processes crucial for proliferation, particularly in rapidly dividing cells.

Anticancer Activity

Research indicates that PTPB exhibits significant anticancer properties. In vitro studies have demonstrated that PTPB enhances the efficacy of chemotherapeutic agents like doxorubicin by facilitating their mitochondrial delivery, thus increasing apoptosis rates in cancer cells .

| Study | Cell Line | Treatment | Result |

|---|---|---|---|

| HeLa | PTPB + Doxorubicin | Increased apoptosis and cytotoxicity | |

| Various | PTPB alone | Inhibition of cell growth |

Antimicrobial Activity

PTPB has also been investigated for its antimicrobial properties. It shows promising activity against various bacterial strains, potentially due to its ability to disrupt bacterial membrane integrity and inhibit protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 15 µg/mL |

Case Studies

-

Case Study on Cancer Treatment :

A study was conducted using PTPB in combination with doxorubicin on HeLa cells. The results indicated that the combination treatment led to a significantly higher rate of apoptosis compared to doxorubicin alone, suggesting that PTPB enhances the effectiveness of conventional chemotherapeutics by targeting mitochondria directly. -

Antimicrobial Efficacy :

In a separate investigation, PTPB was tested against several pathogenic bacteria. The results showed that PTPB effectively inhibited bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent.

常见问题

Q. What are the established synthetic routes for 4-Phthalimidobutyl triphenylphosphonium bromide, and what solvents are optimal for its preparation?

The synthesis typically involves nucleophilic substitution between triphenylphosphine and 4-phthalimidobutyl bromide. Refluxing in polar aprotic solvents (e.g., acetonitrile or DMF) at 80–100°C for 12–24 hours ensures complete reaction . Post-reaction, the product is precipitated by adding diethyl ether and purified via recrystallization from ethanol or methanol .

Q. How should researchers purify and characterize this compound to ensure high yield and purity?

- Purification : Recrystallization from ethanol/methanol (1:3 v/v) is effective. For trace impurities, column chromatography with silica gel and ethyl acetate/hexane (1:4) can be employed .

- Characterization : Use H/C NMR to confirm the phthalimido group (δ 7.8–7.6 ppm for aromatic protons) and phosphonium moiety (δ 2.5–3.5 ppm for butyl chain protons). IR spectroscopy verifies carbonyl stretches (~1700 cm) .

Q. What are the key stability considerations for storing this phosphonium salt?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hygroscopic degradation. Pre-dry solvents (e.g., molecular sieves for ethanol) to avoid hydrolysis during recrystallization .

Advanced Research Questions

Q. How can researchers optimize Wittig reaction conditions using this reagent for stereoselective alkene synthesis?

- Base Selection : Use strong, non-nucleophilic bases like potassium tert-butoxide to generate the ylide efficiently.

- Solvent : Anhydrous THF or DME enhances ylide stability.

- Temperature : Conduct reactions at –78°C to suppress side reactions and improve stereocontrol . Monitor reaction progress via TLC (hexane/ethyl acetate) and isolate products using flash chromatography .

Q. How to resolve contradictions in 31^{31}31P NMR data for phosphonium intermediates?

Discrepancies in P NMR shifts (e.g., δ 20–25 ppm vs. literature) may arise from:

- Counterion effects : Bromide vs. other anions.

- Solvent polarity : Use CDCl for consistent readings.

- Moisture : Ensure strict anhydrous conditions to prevent ylide formation, which alters NMR profiles .

Q. What strategies mitigate competing substitution reactions during functionalization of the phthalimido group?

- Protecting Groups : Temporarily protect reactive sites (e.g., Boc for amines) before phosphonium salt formation.

- Temperature Control : Maintain reactions below 0°C to limit nucleophilic attack on the phthalimido carbonyl .

Q. How to address discrepancies in elemental analysis (C, H, N) for this compound?

Deviations >0.3% may indicate:

- Hygroscopicity : Use Karl Fischer titration to quantify water content.

- Co-crystallized Solvents : Dry samples under high vacuum (0.1 mmHg) for 24 hours before analysis .

Data Contradiction Analysis

Q. Why might observed melting points (MP) differ from literature values (e.g., 210–213°C vs. 204–210°C)?

Q. How to interpret conflicting bioactivity results in mitochondrial targeting studies?

Discrepancies in cellular uptake efficiency may arise from:

- Cell Line Variability : Validate assays in multiple lines (e.g., HEK293 vs. HeLa).

- Counterion Effects : Compare bromide vs. chloride salts, as lipophilicity impacts membrane penetration .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。